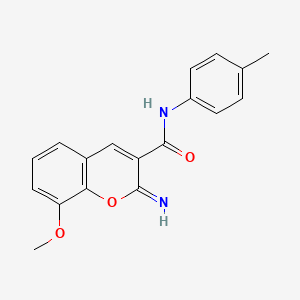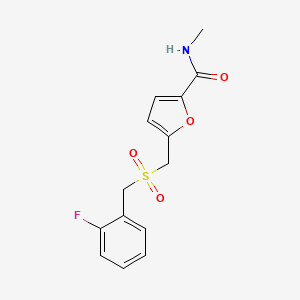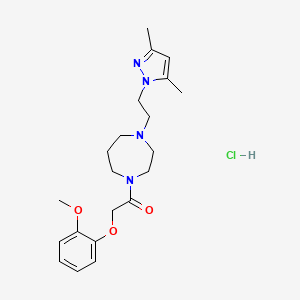![molecular formula C16H10ClN3O3S B2646307 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 361995-13-3](/img/structure/B2646307.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles, which include a thiazole ring in their structure, are known to have diverse biological activities . They have been studied for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazole derivatives has been widely studied. For instance, a series of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide were synthesized by Pandeya et al .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are complex and can vary depending on the specific compound and conditions. For example, the oxidative removal of the N-ethoxymethyl group of a certain thiazole derivative by mixed function oxidases forms another compound .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined through various methods. For example, the vapor pressure, melting point, octanol/water partition coefficient, and solubility can be measured .Applications De Recherche Scientifique
Crystal Engineering and Physicochemical Properties
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide and its derivatives are often investigated in crystal engineering and studies of physicochemical properties. For instance, pharmaceutical cocrystals involving certain drugs and coformers were prepared and characterized, revealing that all cocrystals dissolve faster and their equilibrium solubility is higher than the parent drug. Such studies often explore the molecular interactions, such as carboxylic acid–carboxamide supramolecular heterosynthon and amide–amide homosynthon, contributing to the understanding of molecular conformation and stability in crystal structures (Aitipamula et al., 2012).
Hypoxia-Selective Antitumor Agents
Some derivatives of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide have been synthesized and evaluated as hypoxia-selective cytotoxins (HSC). These compounds are designed to target hypoxic tumor cells and are evaluated for their cytotoxicity under aerobic and hypoxic conditions, providing insights into the potential therapeutic applications in targeting hypoxic tumors (Palmer et al., 1996).
Interaction with Cellular Components and Induction of Apoptosis
Research on thiazolides, a class of compounds related to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, has shown that they can interact with cellular components such as the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1). These interactions are significant in inducing cell death in colon carcinoma cell lines, indicating the potential of these compounds in cancer therapy (Brockmann et al., 2014).
Halogen Bonding in Crystal Structures
In the realm of crystal engineering, studies have focused on the interactions involving halogen atoms present in molecules like N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide. These interactions, particularly halogen bonds, play a crucial role in the stability and formation of crystal structures, offering insights into the design and synthesis of novel materials (Saha et al., 2005).
Development of Anticonvulsants
Derivatives of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide have also been explored for their potential as anticonvulsants. Research in this area focuses on synthesizing new derivatives, evaluating their efficacy compared to existing drugs, and understanding their mechanism of action (Sych et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYYISATUCLXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(pyrrolidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2646230.png)





![3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646238.png)
![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)

![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)
![N-[(2S)-1-(1,2,5-dithiazepan-5-yl)-3-methyl-1-oxobutan-2-yl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2646248.png)